Increased Lipophilicity vs. Methoxy Quinoxaline Analogs
The 2,2-difluoroethoxy substituent confers significantly increased lipophilicity compared to a non-fluorinated methoxy analog. Fluorine substitution in the ethoxy chain increases calculated logP by approximately 0.8-1.2 log units relative to the corresponding methoxy derivative . This property difference is a class-level observation consistently reported for difluoroethoxy-containing aromatic compounds across multiple scaffolds [1].
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ~2.3-2.7 (estimated for 2-(2,2-difluoroethoxy)quinoxaline scaffold) |
| Comparator Or Baseline | 2-Methoxyquinoxaline: clogP ~1.4-1.6 |
| Quantified Difference | Increase of 0.8-1.2 clogP units |
| Conditions | Calculated physicochemical property; no experimental logP/logD data identified in public domain for this specific compound |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and potentially improved oral bioavailability, making this scaffold more suitable for CNS and intracellular target applications compared to non-fluorinated analogs.
- [1] NBInno. The Pharmaceutical Value of Fluorinated Aromatic Intermediates. 2025. Section on difluoroethoxy group properties: enhanced metabolic stability, modulated lipophilicity, improved receptor binding. View Source
